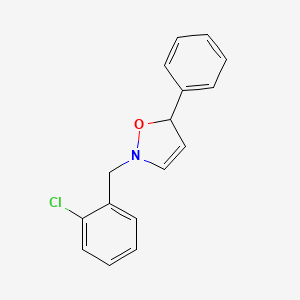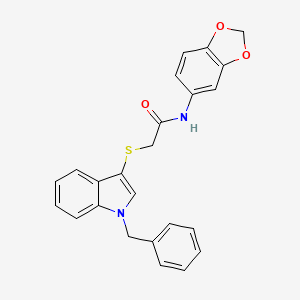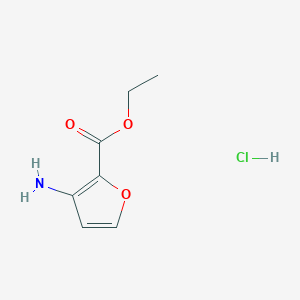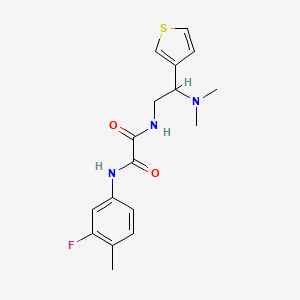
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, also known as QPA, is a synthetic compound. It has the molecular formula C12H14N4 .
Molecular Structure Analysis
The molecular structure of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is represented by the formula C12H14N4 . The compound is part of the quinazolin-4-yl group, which is a class of organic compounds known for their heterocyclic aromatic ring structure .Physical And Chemical Properties Analysis
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine has a molecular weight of 214.266 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 400.0±32.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition and Potential in Neurodegenerative Disorders and Cancer
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine derivatives have been found to inhibit casein kinase 1δ/ε (CK1δ/ε), which is significant in the context of neurodegenerative disorders and cancer. Particularly, N-(1H-pyrazol-3-yl)quinazolin-4-amines, similar in structure to (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, have shown selective cytotoxic activity against pancreas ductal adenocarcinoma (PANC-1) cell lines, making them valuable lead molecules for developing CK1δ/ε inhibitors targeting these diseases (Karthikeyan et al., 2017).
Potential Antimalarial Activity
Research on 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, has led to the discovery of compounds with high antimalarial activity. One such compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, exhibits promising antimalarial properties and serves as a potential lead for antimalarial drug development (Mizukawa et al., 2021).
Antibacterial Applications
Compounds similar to (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine have demonstrated potent antibacterial activity. C7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential of such compounds in developing new antibacterial agents (Ankireddy et al., 2019).
Antimicrobial and Antioxidant Properties
Substituted quinazolines, related to (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, have been synthesized and demonstrated broad-spectrum antimicrobial activity against various microorganisms. Additionally, these compounds have shown antioxidant properties, indicating their potential in pharmaceutical applications (Kazemi et al., 2016).
Eigenschaften
IUPAC Name |
(3S)-1-quinazolin-4-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPLTBLHDAQTE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)

![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)



![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2646083.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)

